N-(4-carbamoylphenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with carbamoyl and dimethyl groups
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the production of pigment yellow 181 , which suggests that its targets could be related to pigment production or coloration processes.
Mode of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets by forming carbon–carbon bonds, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it can be inferred that this compound might affect pathways related to carbon–carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic molecules.
Result of Action
Given its role as an intermediate in the production of pigment yellow 181 , it can be inferred that this compound might contribute to the production of pigments, potentially affecting the coloration of materials.
Action Environment
It is known that pigment yellow 181, which this compound is an intermediate for, is extremely heat stable and very light-fast . This suggests that the compound might also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve multiple factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to optimize the yield and purity of the final compound .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to ensure safety, cost-effectiveness, and high yield. The process involves the use of less toxic solvents and more efficient catalysts. The overall yield of the industrial process can exceed 78%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): Known for its use in pharmaceuticals and as a UV filter in sunscreens.
Uniqueness
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic processes.
Conclusion
This compound is a compound of significant interest due to its versatile applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, with potential implications for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-4-13(9-11(10)2)16(20)18-14-7-5-12(6-8-14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVNAAQGSLUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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